CGP 75136

Description

Properties

CAS No. |

198904-01-7 |

|---|---|

Molecular Formula |

C36H50N6O7S |

Molecular Weight |

710.9 g/mol |

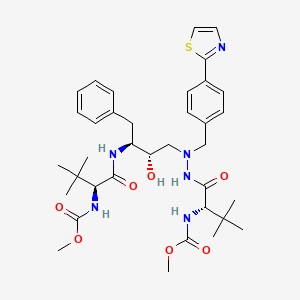

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C36H50N6O7S/c1-35(2,3)28(39-33(46)48-7)30(44)38-26(20-23-12-10-9-11-13-23)27(43)22-42(41-31(45)29(36(4,5)6)40-34(47)49-8)21-24-14-16-25(17-15-24)32-37-18-19-50-32/h9-19,26-29,43H,20-22H2,1-8H3,(H,38,44)(H,39,46)(H,40,47)(H,41,45)/t26-,27-,28+,29+/m0/s1 |

InChI Key |

OPZSFSBOEOXKKY-QUAHOIDUSA-N |

SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NC=CS3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=NC=CS3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NC=CS3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Other CAS No. |

198904-01-7 |

Synonyms |

232632, BMS 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester atazanavir atazanavir sulfate BMS 232632 BMS 232632 05 BMS-232632 BMS-232632-05 BMS232632 BMS23263205 CGP 73547 CGP 75136 CGP 75176 CGP 75355 CGP-73547 CGP-75136 CGP-75176 CGP-75355 CGP73547 CGP75136 CGP75176 CGP75355 Reyataz |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of Cgp 75136

Structure Activity Relationship Sar and Rational Design Principles of Cgp 75136

Methodologies in the Design and Synthesis of Aza-Dipeptide Analogues

The design of aza-dipeptide analogues, including CGP 75136, was rooted in the principle of mimicking the transition state of the natural substrates of HIV-1 protease. Aza-peptides are peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom, a modification that can enhance metabolic stability and influence conformational preferences. nih.govacs.org The core of these inhibitors is often a (hydroxyethyl)hydrazine dipeptide isostere, which serves as a non-cleavable mimic of the tetrahedral intermediate formed during peptide bond hydrolysis by the aspartic protease. nih.govnih.gov

The synthesis of these complex molecules relies on strategic chemical methodologies that allow for controlled and diverse modifications. A key approach involves the use of either equally or orthogonally protected dipeptide isosteres. nih.govacs.org This strategy enables the synthesis of both symmetrically and asymmetrically acylated aza-dipeptides, providing a versatile platform to explore the impact of different substituents at various positions of the inhibitor. nih.gov The general synthetic route often begins with a chiral epoxide, which is then opened by a substituted hydrazine (B178648) to form the central (hydroxyethyl)hydrazine core. acs.orgnih.gov Subsequent coupling reactions with desired amino acid derivatives or other moieties build up the final inhibitor structure. This modular approach facilitates the rapid generation of libraries of analogues for SAR studies.

Structural Determinants of Antiviral Efficacy

The antiviral potency of aza-dipeptide inhibitors is highly dependent on their three-dimensional structure and the nature of their interactions with the active site of the HIV-1 protease. The enzyme's active site is a C2-symmetric pocket, which has spurred the design of pseudo-symmetric inhibitors that can effectively occupy this space. acs.org Key structural features that determine efficacy include the central hydroxyl group that interacts with the catalytic aspartate residues (Asp25/Asp25'), and the side chains (P1, P2, P1', P2', etc.) that fit into the corresponding pockets (S1, S2, S1', S2', etc.) of the enzyme. nih.govnih.gov

A critical breakthrough in the development of orally bioavailable aza-dipeptide inhibitors was the incorporation of L-tert-leucine derivatives. nih.gov Early studies with analogues containing L-valine or L-isoleucine showed good potency but were often limited by poor pharmacokinetic properties. The strategic acylation of the (hydroxyethyl)hydrazine dipeptide isostere with an L-tert-leucine derivative was found to significantly increase oral bioavailability. nih.gov This enhancement is attributed to the bulky tert-butyl group, which can shield the peptide backbone from metabolic degradation and improve its absorption profile. Consequently, bis(L-tert-leucine) derivatives, such as this compound and its close analogues CGP 73547 and CGP 75176, were developed, combining excellent antiviral activity with high blood concentrations after oral administration. nih.gov

| Compound | Core Structure | Acyl Groups | Antiviral Activity (ED₅₀) |

|---|---|---|---|

| This compound | (Hydroxyethyl)hydrazine | Bis(L-tert-leucine) derivative | Subnanomolar range nih.gov |

| CGP 73547 | (Hydroxyethyl)hydrazine | Bis(L-tert-leucine) derivative | Subnanomolar range nih.gov |

| CGP 75176 | (Hydroxyethyl)hydrazine | Bis(L-tert-leucine) derivative | Subnanomolar range nih.gov |

| Reference Compound | (Hydroxyethyl)hydrazine | L-valine or L-isoleucine derivative | Potent, but lower oral bioavailability nih.gov |

Beyond the crucial role of L-tert-leucine, the inhibitory potential of these analogues is finely tuned by other substituents and modifications to the isostere core. The design of this compound and related compounds was based on aza-dipeptide analogues carrying N-(bis-aryl-methyl) substituents on the (hydroxyethyl)hydrazine moiety. nih.gov These bulky, hydrophobic groups are designed to occupy the large S1 and S1' pockets of the protease active site, which typically accommodate the side chains of phenylalanine or tyrosine in natural substrates.

Modifications to the dipeptide isostere itself are also a key strategy. The (hydroxyethyl)hydrazine core is just one of several pseudosymmetric dipeptide isosteres used in HIV protease inhibitors. nih.gov Other isosteres, such as the hydroxyethylene scaffold found in lopinavir, have also proven highly effective. nih.govnih.gov The choice of isostere affects the geometry and hydrogen bonding patterns within the active site. Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a common tool used to optimize potency, selectivity, and pharmacokinetic properties while potentially reducing side effects. mdpi.com For instance, replacing a carbon atom with silicon or modifying amide bonds can significantly alter a compound's profile. mdpi.com The development of potent inhibitors like this compound involved a careful selection of both the central isostere and the peripheral substituents to maximize favorable interactions with the enzyme. nih.gov

Application of X-ray Crystallography in Understanding Enzyme-Inhibitor Complexation

The rational design of this compound was heavily reliant on insights from X-ray crystallography. nih.gov This powerful technique provides a three-dimensional, atomic-level view of how an inhibitor binds to its target enzyme, revealing the precise network of interactions that contribute to binding affinity and specificity. youtube.comnih.govnih.gov The design of this class of aza-dipeptide analogues was explicitly based on previously determined X-ray structures of enzyme/aza-dipeptide complexes. nih.govacs.org

Crystal structures of HIV-1 protease complexed with various inhibitors, including substrate-based hydroxyethylamine and aza-peptide inhibitors like atazanavir, have elucidated key binding features. nih.govnih.govnih.gov These studies show that the inhibitor's central hydroxyl group forms crucial hydrogen bonds with the carboxylic acid groups of the catalytic dyad, Asp25 and Asp25'. nih.gov The flanking hydrophobic groups of the inhibitor are seen to settle into the corresponding hydrophobic pockets (S1/S1', S2/S2') of the enzyme. nih.gov Furthermore, a conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the flexible "flap" regions (residues 43-58) of the protease, contributing significantly to the binding affinity. acs.org By analyzing these detailed interaction maps, medicinal chemists can rationally design new analogues with modified substituents that are predicted to form stronger or more numerous interactions, thereby improving inhibitory potency. nih.govgrantome.com

Computational and Modeling Approaches in Structural Optimization

Complementing experimental techniques like X-ray crystallography, computational and modeling approaches play a vital role in the structural optimization of drug candidates. s3da-design.comirjet.net Methods such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding mode and affinity of novel inhibitors before they are synthesized. mdpi.comresearchgate.net These in silico techniques allow for the rapid virtual screening of large compound libraries and the prioritization of candidates for chemical synthesis and biological testing. mdpi.com

In the context of designing HIV-1 protease inhibitors, computational models are built using the known X-ray crystal structures of the enzyme. researchgate.net A candidate inhibitor is then computationally "docked" into the active site, and its fit is evaluated based on a scoring function that estimates the binding free energy. mdpi.com This process helps identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and key amino acid residues like Asp25, Gly27, Asp29, and Ile50. mdpi.com MD simulations can further refine this understanding by modeling the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into its stability and conformational flexibility. mdpi.com These computational tools enable a more efficient exploration of chemical space, guiding the iterative process of inhibitor design and optimization. s3da-design.comresearchgate.net

In Vitro Efficacy and Resistance Profiling in Research Models

Assessment of Antiviral Potency in Diverse Cellular Systems

The evaluation of CGP 75136's antiviral efficacy was conducted across various in vitro models to ascertain its activity in different cellular environments relevant to HIV-1 infection.

The discovery program for this class of compounds involved rapid screening through diverse in-vitro assays, including testing in infected cell lines. medicinespatentpool.org Research has shown that aza-dipeptide analogues, the class to which this compound belongs, exhibit potent antiviral activities. nih.gov

The research methodology for evaluating this series of compounds included assessing their potency in primary human lymphocytes and macrophages. medicinespatentpool.org This step was a crucial part of the discovery programme, aimed at understanding the compound's activity in primary cells that are natural targets of HIV-1. medicinespatentpool.org This approach ensures that the observed antiviral effects are relevant to the primary cells involved in the pathogenesis of HIV/AIDS. medicinespatentpool.org

Studies led to the discovery of very potent inhibitors with antiviral activities (EC50) in the subnanomolar range. nih.gov For the closely related azapeptide protease inhibitor Atazanavir (CGP 73547), the 50% effective concentration (EC50) was found to range from 2.6 to 5.3 nmol/L, highlighting the high potency of this structural class of compounds.

| Compound Class | Cell System | EC50 Range |

| Aza-dipeptide Analogues | Infected Cell Lines | Subnanomolar nih.gov |

| Atazanavir (related compound) | HIV-1 Infected Cells | 2.6 - 5.3 nmol/L |

Analysis of HIV-1 Strain Resistance and Cross-Resistance Patterns

A significant aspect of the preclinical evaluation of this compound was its activity against viral strains resistant to existing protease inhibitors. This was a key parameter in identifying it as a potential candidate for further development. nih.govmedicinespatentpool.org

This compound, along with other related bis(L-tert-leucine) derivatives, demonstrated no cross-resistance with strains of HIV-1 that are resistant to saquinavir. nih.govresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net This finding was a critical advantage, suggesting that the compound could be effective where first-generation protease inhibitors might fail.

Similarly, research confirmed that this compound maintains its antiviral activity against indinavir-resistant HIV-1 strains. nih.govresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net The ability to retain efficacy against variants resistant to other protease inhibitors underscored its potential as a next-generation therapeutic agent. medicinespatentpool.org

| Compound | Resistant Variant | Activity Profile |

| This compound | Saquinavir-Resistant | No cross-resistance observed. nih.govresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net |

| This compound | Indinavir-Resistant | Maintains antiviral activity. nih.govresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net |

Characterization of Activity Against Multi-Protease Inhibitor Resistant HIV Mutants

Information regarding the efficacy of this compound against HIV variants with mutations conferring resistance to multiple protease inhibitors is not available in published scientific literature. Data tables illustrating its activity (e.g., IC₅₀ or fold change in resistance) against common protease inhibitor resistance mutations such as M46I/L, L90M, V82A/F/T, or I84V are absent from the available resources.

Enzyme Kinetic Studies for Inhibition Constant (K_i) Determination

Specific biochemical assays to determine the inhibition constant (K_i) of this compound for the HIV-1 protease enzyme have not been reported in the accessible scientific literature. Consequently, a data table presenting the K_i value of this compound, which would quantify its binding affinity to the protease enzyme, cannot be provided.

Preclinical Research Methodologies and Non Human Animal Models

Utilization of In Vitro Systems for Initial Compound Screening

The initial stages of evaluating CGP 75136 and its congeners involved a series of in vitro assays to determine their intrinsic antiviral activity and mechanism of action. These assays are fundamental in early-stage drug discovery for high-throughput screening and for providing a preliminary assessment of a compound's potential.

The primary in vitro system used was a cell-based assay designed to measure the inhibition of HIV-1 replication. In these assays, susceptible human cell lines were infected with HIV-1 and then treated with varying concentrations of the test compounds. The antiviral activity was quantified by measuring the 50% effective dose (ED50), which represents the concentration of the drug that inhibits 50% of viral replication. For the series of bis(L-tert-leucine) derivatives, which includes this compound, this approach revealed exceptionally potent antiviral activities, with ED50 values in the subnanomolar range. nih.gov

Furthermore, to confirm the target of these aza-dipeptide analogues, enzyme inhibition assays were conducted. These cell-free assays directly measure the ability of the compound to inhibit the activity of purified HIV-1 protease, the viral enzyme essential for the maturation of new, infectious virions. The potent inhibition of the protease in these assays confirmed that the antiviral activity observed in cell culture was due to the specific targeting of this enzyme. The screening process also included evaluations against viral strains resistant to existing protease inhibitors to identify compounds with a favorable resistance profile.

| In Vitro Screening Parameter | Finding for this compound and related Aza-Dipeptides |

| Antiviral Activity (ED50) | Subnanomolar range |

| Mechanism of Action | Inhibition of HIV-1 Protease |

| Activity against Resistant Strains | Maintained activity against saquinavir and indinavir-resistant strains nih.gov |

Application of Non-Human Animal Models in Compound Characterization

Following promising in vitro results, non-human animal models were employed to assess the in vivo properties of this compound. These studies are critical for understanding how a compound behaves in a complex biological system, providing data on its efficacy, absorption, distribution, metabolism, and excretion (ADME).

Murine models are commonly used in the preclinical assessment of antiviral agents. While mice are not susceptible to HIV-1 infection, these models are invaluable for pharmacokinetic and initial tolerability studies. For the class of aza-dipeptide inhibitors to which this compound belongs, murine models were utilized to establish the relationship between the administered dose and the resulting plasma concentrations of the drug. This information is crucial for designing effective dosing regimens for further studies.

A key finding from the in vivo studies in animal models was the significant impact of the chemical structure on oral bioavailability. nih.gov The research team systematically modified the structure of the aza-dipeptide scaffold. It was discovered that acylation of the (hydroxyethyl)hydrazine dipeptide isostere with an L-tert-leucine derivative, a feature of this compound, dramatically increased oral bioavailability compared to analogues with L-valine or L-isoleucine derivatives. nih.gov This optimization, driven by in vivo data, led to compounds like this compound that combined potent antiviral activity with high blood concentrations after oral administration. nih.gov

Preclinical Assessment of Drug-Like Properties Relevant to Further Development

The preclinical data for the class of compounds including this compound indicated a favorable profile. The high oral bioavailability observed in animal models was a significant advantage, suggesting that the compound could be effectively absorbed from the gastrointestinal tract. nih.gov The ability to maintain high plasma concentrations is critical for sustained viral suppression.

Furthermore, an important aspect of the preclinical assessment was the evaluation of cross-resistance. This compound and its related bis(L-tert-leucine) derivatives were found to have no cross-resistance with saquinavir-resistant strains and maintained their activity against indinavir-resistant strains. nih.gov This suggested that this series of compounds could be effective in patients who had developed resistance to earlier protease inhibitors.

| Drug-Like Property | Preclinical Finding for this compound and related Aza-Dipeptides |

| Oral Bioavailability | Significantly increased by the L-tert-leucine moiety nih.gov |

| Plasma Concentration | High blood concentrations achieved after oral administration nih.gov |

| Cross-Resistance Profile | No cross-resistance with saquinavir-resistant strains; active against indinavir-resistant strains nih.gov |

Future Directions in Fundamental Research and Theoretical Implications

Advancements in Aza-Peptide Analogue Design for Novel Protease Targets

The core structure of CGP 75136 is centered on an aza-peptide scaffold, a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.gov This modification introduces significant changes in the peptide backbone, such as the loss of chirality and an altered geometry, which can lead to enhanced metabolic stability and selectivity for biological targets. nih.govnih.gov The success of the aza-peptide framework in targeting HIV-1 protease, as demonstrated by this compound and its analogues, provides a robust foundation for designing inhibitors against other novel protease targets.

Future research is poised to leverage the unique properties of aza-peptides to target a wide range of proteases implicated in various diseases. Aza-peptides have been employed in the development of inhibitors for enzymes like caspases, legumains, and the proteasome. nih.govresearchgate.net The design principles learned from this compound, particularly concerning the optimization of side-chain interactions and the incorporation of features that enhance pharmacokinetic properties, can be applied to these new targets. For instance, the acylation of the (hydroxyethyl)hydrazine dipeptide isostere with N-(methoxycarbonyl)-L-tert-leucine was a key factor in improving the oral bioavailability of this compound and related compounds. acs.orgacs.org This strategy can be explored for developing orally active inhibitors for other proteases.

The development of novel synthetic methodologies, such as the use of thiocarbazate scaffolds, is making the creation of diverse aza-peptide libraries more efficient. nih.govspringernature.com This will accelerate the screening process for identifying potent and selective inhibitors for new protease targets, including those involved in cancer, neurodegenerative diseases, and parasitic infections. nih.govresearchgate.net

| Compound | Key Structural Feature | Primary Target | Noted Advantage |

|---|---|---|---|

| This compound | Aza-dipeptide with (hydroxyethyl)hydrazine isostere, bis(L-tert-leucine) derivative | HIV-1 Protease | Excellent antiviral activity and high blood concentration after oral administration. researchgate.netacs.orgacs.org |

| CGP 73547 | Aza-dipeptide with (hydroxyethyl)hydrazine isostere, bis(L-tert-leucine) derivative | HIV-1 Protease | Combines potent antiviral activity with oral bioavailability. researchgate.netacs.org |

| Atazanavir | Aza-peptide based HIV protease inhibitor | HIV-1 Protease | An FDA-approved azapeptide therapeutic. nih.gov |

Theoretical Considerations for the Design of Next-Generation Antiviral Compounds

The research underpinning this compound offers valuable theoretical lessons for the design of future antiviral drugs. A critical challenge in antiviral therapy is the emergence of drug resistance. This compound and its analogues demonstrated efficacy against saquinavir-resistant HIV strains and maintained activity against indinavir-resistant ones, highlighting the potential of the aza-peptide scaffold to overcome resistance mechanisms. researchgate.netacs.org This suggests that focusing on novel backbone geometries and inhibitor-enzyme interactions, which differ from conventional peptide-based inhibitors, is a promising strategy for developing next-generation antivirals that are less susceptible to resistance.

The rational, structure-based design approach that led to this compound is a cornerstone of modern drug discovery. researchgate.netnih.govnih.gov By analyzing the X-ray crystal structures of inhibitors bound to their target proteases, researchers can identify key interactions and rationally design modifications to improve potency and selectivity. nih.govresearchgate.net This principle is broadly applicable to the design of inhibitors for other viral proteases, such as the main protease (Mpro) of SARS-CoV-2. researchgate.netnih.gov The insights gained from the development of this compound can inform the computational and synthetic strategies used to create novel antiviral agents.

Furthermore, the increasing use of cyclic peptides and peptidomimetics in antiviral research underscores the importance of scaffolds that offer enhanced stability and target specificity. mdpi.comresearchgate.net The principles of incorporating non-natural amino acids and modifying the peptide backbone, as exemplified by aza-peptides, are central to this effort. Future theoretical work will likely focus on developing computational models to better predict the conformational effects of such modifications and their impact on binding affinity and pharmacokinetic properties.

Exploration of Broad-Spectrum Protease Inhibitor Concepts Derived from this compound Research

While this compound was developed as a specific inhibitor of HIV-1 protease, the underlying chemical principles can inform the development of broad-spectrum protease inhibitors. Many viruses rely on proteases for their replication, and some of these proteases share structural similarities. nih.gov Aza-peptides, with their tunable side chains and modifiable backbone, represent a versatile platform for designing inhibitors that can target conserved regions within a family of viral proteases.

The concept of "repurposing" existing drugs or scaffolds for new indications is a well-established strategy in pharmacology. nih.gov The aza-peptide core of this compound could serve as a starting point for designing inhibitors that target proteases from other RNA viruses, which are a significant cause of emerging and re-emerging diseases. mdpi.comresearchgate.net By systematically modifying the side chains that interact with the S1, S2, and other pockets of the protease active site, it may be possible to develop compounds with activity against a range of viral proteases.

Research into broad-spectrum serine protease inhibitors has shown that it is possible to achieve inhibition across multiple related enzymes. nih.govnih.gov Applying this concept to viral proteases, informed by the structural and chemical knowledge gained from compounds like this compound, could lead to the development of antiviral agents effective against multiple viruses. This is a critical goal for pandemic preparedness, as broad-spectrum antivirals could provide a first line of defense against novel viral threats. mdpi.comresearchgate.net The exploration of different "warhead" moieties that can be attached to the aza-peptide scaffold to create covalent or non-covalent inhibitors is another promising avenue for developing potent, broad-spectrum protease inhibitors. nih.gov

| Compound Name |

|---|

| This compound |

| CGP 73547 |

| Atazanavir |

| Saquinavir |

| Indinavir |

Q & A

Q. What are the ethical considerations for sharing this compound-related data in public repositories?

- Methodological Answer : De-identify patient-derived data (e.g., genomic sequences) per GDPR/HIPAA. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Deposit raw data in repositories like ChEMBL or GenBank with unique accession codes .

Future Directions

Q. How can multi-omics approaches enhance understanding of this compound’s mechanisms?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data via systems biology tools (e.g., weighted gene co-expression networks). Use pathway enrichment analysis (KEGG, Reactome) to identify hub targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.